![molecular formula C20H18N4O2 B5757444 N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide, commonly known as 'PHBID', is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of bisamides, which are known for their diverse biological activities. PHBID has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
PHBID has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, PHBID has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. PHBID has also been studied for its anti-inflammatory properties, where it has been found to inhibit the production of pro-inflammatory cytokines. In addition, PHBID has been shown to modulate the immune system by regulating the activity of T-cells and B-cells.
Wirkmechanismus
The mechanism of action of PHBID is not fully understood. However, it has been proposed that PHBID exerts its biological effects by binding to specific receptors or enzymes in the body. It has been suggested that PHBID may interact with the caspase pathway, leading to apoptosis in cancer cells. PHBID has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, PHBID has been shown to modulate the activity of T-cells and B-cells by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
PHBID has been found to have diverse biochemical and physiological effects. In cancer cells, PHBID has been shown to induce apoptosis by activating the caspase pathway. In addition, PHBID has been found to inhibit the growth and proliferation of cancer cells by regulating the expression of cell cycle proteins. In inflammation, PHBID has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activity of NF-κB. Furthermore, PHBID has been shown to modulate the activity of T-cells and B-cells by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
PHBID has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. PHBID has also been found to have low toxicity, making it suitable for in vitro and in vivo experiments. However, there are some limitations to using PHBID in lab experiments. PHBID has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of PHBID is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on PHBID. One area of research is to investigate the potential therapeutic applications of PHBID in other diseases, such as autoimmune disorders. Another area of research is to elucidate the mechanism of action of PHBID, which can help in designing more effective experiments to study its biological effects. Furthermore, there is a need to develop more efficient methods for synthesizing and purifying PHBID, which can facilitate its use in lab experiments. Finally, there is a need to explore the potential of PHBID as a lead compound for developing new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, PHBID is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. PHBID has diverse biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and modulating the activity of T-cells and B-cells. While there are some limitations to using PHBID in lab experiments, it has several advantages, including low toxicity and ease of synthesis. There are several future directions for research on PHBID, including investigating its potential therapeutic applications in other diseases and elucidating its mechanism of action.
Synthesemethoden
PHBID can be synthesized through a multistep reaction involving the condensation of 4,4'-diaminodiphenylmethane with isonicotinic acid in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to obtain PHBID. The purity of the compound can be further improved through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
N-[[4-[(pyridine-4-carbonylamino)methyl]phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(17-5-9-21-10-6-17)23-13-15-1-2-16(4-3-15)14-24-20(26)18-7-11-22-12-8-18/h1-12H,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPVPHWDJOVEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
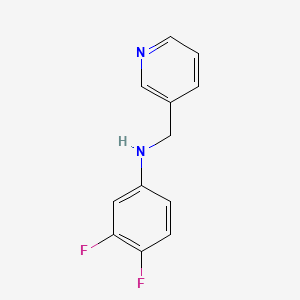
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)
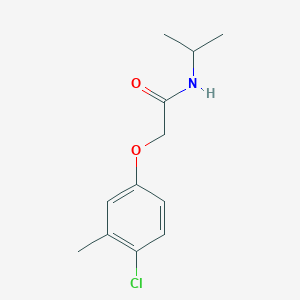
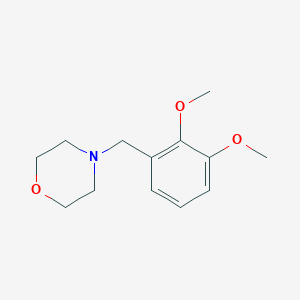
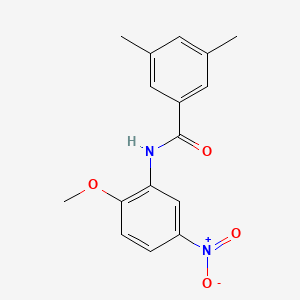


![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)
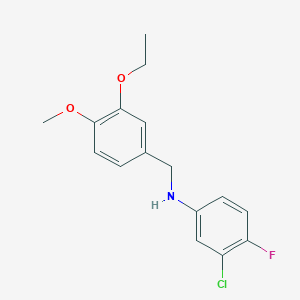
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
![8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5757457.png)
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)
